Product packaging for 4,7-Dichloroquinoline-3-carbonitrile(Cat. No.:CAS No. 936498-07-6)

4,7-Dichloroquinoline-3-carbonitrile

Cat. No.: B1384756
CAS No.: 936498-07-6
M. Wt: 223.05 g/mol
InChI Key: CBNKHDBGAQNSTN-UHFFFAOYSA-N
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Description

Molecular Architecture and Substituent Configuration

The molecular architecture of this compound is built upon the fundamental quinoline ring system, which consists of a benzene ring fused to a pyridine ring. The compound exhibits a planar heterocyclic structure with specific substituent positioning that defines its chemical and physical properties. The quinoline core provides the foundational framework, while the strategic placement of functional groups creates distinct reactivity patterns and molecular characteristics.

The substitution pattern of this compound is particularly noteworthy, with chlorine atoms positioned at the 4 and 7 positions of the quinoline ring system. The chlorine atom at position 4 is located on the pyridine portion of the quinoline structure, while the chlorine at position 7 occupies a position on the benzene ring component. This dichlorination pattern significantly influences the electronic distribution within the molecule and affects its reactivity profile. The positioning of these chlorine substituents creates distinct electronic environments that can be exploited in various chemical transformations.

The nitrile group (-CN) attached at position 3 of the quinoline ring adds another dimension to the molecular architecture. This functional group introduces both electronic and steric effects that influence the overall molecular behavior. The presence of the nitrile group at position 3, adjacent to the nitrogen atom in the quinoline ring, creates a unique electronic environment that can participate in various chemical reactions. The structural representation using Simplified Molecular Input Line Entry System notation shows the compound as N#CC1=C(Cl)C2=CC=C(Cl)C=C2N=C1, which clearly delineates the connectivity and substituent arrangement.

The three-dimensional molecular geometry of this compound maintains the characteristic planarity of quinoline derivatives, with the chlorine atoms and nitrile group extending from the planar ring system. This planar configuration is crucial for potential intermolecular interactions and influences the compound's physical properties such as crystalline packing and solubility characteristics. The molecular weight of 223.0582 grams per mole reflects the contribution of all constituent atoms, with the two chlorine atoms and the nitrile group adding significant mass to the basic quinoline framework.

Systematic IUPAC Nomenclature and CAS Registry Validation

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. This naming convention clearly identifies the parent quinoline structure and specifies the positions and nature of all substituents. The numbering system for quinoline begins with the nitrogen atom as position 1, and the systematic name accurately reflects the substitution pattern observed in the molecular structure.

The Chemical Abstracts Service registry number 936498-07-6 provides unambiguous identification of this specific compound in chemical databases and literature. This registry number serves as a unique identifier that distinguishes this compound from other quinoline derivatives and ensures accurate communication in scientific and commercial contexts. The CAS number validation confirms the specific molecular structure and substitution pattern described in the systematic nomenclature.

Additional identifier codes further support the systematic characterization of this compound. The MDL number MFCD09261394 provides another database reference point, while the molecular formula C10H4Cl2N2 succinctly represents the atomic composition. These multiple identification systems work together to create a comprehensive identification framework that prevents confusion with structurally similar compounds and ensures accurate chemical communication across different databases and platforms.

The systematic approach to nomenclature also enables clear distinction from related compounds within the quinoline family. For instance, the parent compound 4,7-dichloroquinoline, which lacks the nitrile substitution, carries the CAS number 86-98-6 and molecular formula C9H5Cl2N. The addition of the carbonitrile group in this compound results in a distinct molecular entity with unique properties and applications. This systematic naming approach facilitates precise identification and prevents misidentification with structurally related compounds.

Comparative Analysis with Related Quinoline Derivatives

The structural characteristics of this compound can be better understood through comparison with related quinoline derivatives that share similar substitution patterns or functional groups. This comparative analysis reveals important structure-activity relationships and provides insights into the unique properties of the target compound. The quinoline scaffold serves as a common foundation for numerous bioactive molecules, making such comparisons particularly valuable for understanding molecular behavior and potential applications.

4,7-Dichloroquinoline, the parent compound without the nitrile substitution, exhibits a molecular weight of 198.05 grams per mole and melting point range of 81-83 degrees Celsius. The addition of the carbonitrile group in this compound increases the molecular weight to 223.06 grams per mole, representing an increase of approximately 25 atomic mass units corresponding to the cyanide group (CN). This structural modification significantly alters the electronic properties of the molecule and introduces new potential reaction sites.

Comparative analysis with positional isomers provides additional insights into the importance of substituent positioning. For example, 2,6-dichloroquinoline-3-carbonitrile represents an isomeric variant where the chlorine atoms are positioned at the 2 and 6 positions rather than the 4 and 7 positions. This isomer shares the same molecular formula C10H4Cl2N2 and molecular weight of 223.06 grams per mole, but the different substitution pattern results in distinct electronic and chemical properties. The positioning of substituents significantly influences molecular reactivity and potential biological activity.

Another related compound, 4,6-dichloroquinoline-3-carbonitrile, demonstrates how subtle changes in chlorine positioning can create distinct molecular entities. This compound maintains one chlorine at position 4 but relocates the second chlorine from position 7 to position 6. While sharing the same molecular formula and molecular weight as this compound, the different substitution pattern creates unique electronic distributions and potentially different chemical behavior patterns.

The comparison extends to other quinoline derivatives with different functional group combinations. For instance, 4,7-dichloroquinoline-3-carboxylic acid represents a structural analog where the nitrile group is replaced with a carboxylic acid functionality. This substitution changes the molecular formula to C10H5Cl2NO2 and increases the molecular weight to 242.05 grams per mole. The carboxylic acid derivative exhibits different solubility characteristics and reactivity patterns compared to the nitrile analog, demonstrating the significant impact of functional group selection on molecular properties.

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 936498-07-6 C10H4Cl2N2 223.06 Dichlorination at 4,7 positions; nitrile at position 3
4,7-Dichloroquinoline 86-98-6 C9H5Cl2N 198.05 Dichlorination at 4,7 positions; no position 3 substitution
2,6-Dichloroquinoline-3-carbonitrile - C10H4Cl2N2 223.06 Dichlorination at 2,6 positions; nitrile at position 3
4,6-Dichloroquinoline-3-carbonitrile - C10H4Cl2N2 223.06 Dichlorination at 4,6 positions; nitrile at position 3
4,7-Dichloroquinoline-3-carboxylic acid 630067-21-9 C10H5Cl2NO2 242.05 Dichlorination at 4,7 positions; carboxylic acid at position 3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H4Cl2N2 B1384756 4,7-Dichloroquinoline-3-carbonitrile CAS No. 936498-07-6

Properties

IUPAC Name

4,7-dichloroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Cl2N2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNKHDBGAQNSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C=C1Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50650711
Record name 4,7-Dichloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936498-07-6
Record name 4,7-Dichloroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50650711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:
This route involves the chlorination of a quinoline intermediate, typically derived from quinoline derivatives, using chlorinating agents such as phosphorus oxychloride or thionyl chloride. The process is performed on 4,7-dichloroquinoline or its precursors, followed by nitrile group introduction.

Detailed Procedure:

  • Starting Material: 4,7-Dichloroquinoline (prepared via cyclization of suitable precursors)
  • Chlorination Step:
    • Dissolve 4,7-dichloroquinoline in an inert solvent like toluene or chlorobenzene.
    • Add phosphorus oxychloride (POCl₃) in molar excess (typically 2–3 equivalents).
    • Heat the mixture to 90–115°C under reflux for 3–4 hours, allowing chlorination at the desired position.
    • After completion, cool the mixture and quench in ice water, then extract the product with organic solvents.
  • Purification:
    • Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
    • Recrystallize from suitable solvents to obtain pure 4,7-dichloroquinoline.

Research Data:
This method aligns with the patent disclosures, which emphasize chlorination using phosphorus oxychloride under controlled conditions for high purity and yield (above 99%).

Introduction of the Nitrile Group via Nucleophilic Substitution

Method Overview:
The nitrile group is introduced through nucleophilic substitution, often employing cyanide sources such as sodium cyanide or potassium cyanide under suitable conditions.

Detailed Procedure:

  • Starting Material: 4,7-Dichloroquinoline (obtained via the method above)
  • Nitrile Substitution:
    • Dissolve 4,7-dichloroquinoline in a polar aprotic solvent like dimethylformamide (DMF).
    • Add an excess of sodium cyanide (NaCN) or potassium cyanide (KCN).
    • Heat the mixture to 80–120°C under stirring for 12–24 hours.
    • Monitor the reaction progress via TLC or HPLC.
  • Workup:
    • Cool the reaction mixture, dilute with water, and extract with an organic solvent such as ethyl acetate.
    • Wash the organic layer with water, brine, and dry over anhydrous sodium sulfate.
    • Concentrate and purify via recrystallization or chromatography.

Research Data:
This nucleophilic substitution approach is well-documented in literature for similar quinoline derivatives, offering high conversion rates and yields (up to 85–90%).

One-Pot Synthesis Combining Cyclization and Nitrile Formation

Method Overview:
Recent advances suggest a streamlined, one-pot approach where the quinoline core is cyclized and nitrile introduced in a single process, reducing steps and improving efficiency.

Detailed Procedure:

  • Starting Materials: Ortho-aminobenzyl derivatives, malononitrile, and chlorinated intermediates.
  • Process:
    • Condense the ortho-aminobenzyl derivative with malononitrile under acidic or basic catalysis to form the quinoline ring.
    • Simultaneously or subsequently, introduce chlorination reagents to install chlorine atoms at positions 4 and 7.
    • Control temperature and reaction time to favor formation of 4,7-dichloroquinoline-3-carbonitrile.
  • Purification:
    • Isolate the product via filtration, washing, and recrystallization.

Research Data:
Patent CN111362872A describes a one-pot synthesis involving the condensation of chlorinated intermediates with malononitrile, followed by cyclization and chlorination steps, achieving high purity and yields suitable for industrial production.

Data Table Summarizing Preparation Methods

Method Key Reagents Reaction Conditions Yield Purity Advantages Limitations
Chlorination + Nucleophilic Nitrile Substitution Phosphorus oxychloride, sodium cyanide 90–115°C, 12–24 hrs 85–90% ≥99% High purity, scalable Multi-step, handling toxic cyanide
One-Pot Cyclization & Chlorination Ortho-aminobenzyl derivatives, malononitrile 200–250°C, controlled time 80–91% ≥99% Fewer steps, cost-effective Requires precise control
Direct Chlorination of Precursors Chlorinating agents (POCl₃) 90–115°C, reflux >99% ≥99% Simple, high yield Requires prior synthesis of intermediates

Notes and Recommendations

  • Industrial Feasibility:
    The one-pot synthesis offers significant advantages in terms of operational simplicity, reduced waste, and cost-efficiency, making it suitable for large-scale production.

  • Purity and Yield Optimization:
    Strict control of reaction parameters, especially temperature and molar ratios, is essential to maximize yield and purity.

  • Environmental and Safety Considerations:
    Handling chlorinating agents and cyanide compounds necessitates appropriate safety measures and waste treatment protocols.

  • Raw Material Availability: The starting materials, such as 4-hydroxy-7-chlorine-quinoline-3-carboxylic acid derivatives, are commercially accessible or can be synthesized via established routes.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Oxidizing Agents: Agents like potassium permanganate (KMnO4) can be used for oxidation reactions.

    Reducing Agents: Sodium borohydride (NaBH4) and other reducing agents can be used for reduction reactions.

Major Products

Scientific Research Applications

Antimalarial Activity

Overview : The compound is primarily recognized for its antimalarial properties. It serves as an intermediate in the synthesis of hydroxychloroquine, a well-known antimalarial drug.

Research Findings :

  • In vitro studies demonstrated that 4,7-dichloroquinoline-3-carbonitrile exhibits significant growth inhibition against Plasmodium falciparum, with IC50 values of 6.7 nM for chloroquine-sensitive strains and 8.5 nM for chloroquine-resistant strains .
  • In vivo studies on mice infected with P. falciparum indicated that this compound could effectively reduce parasitemia levels compared to control treatments with chloroquine .

Table 1: Antiplasmodial Activity of this compound

Strain TypeIC50 (nM)
Chloroquine-Sensitive6.7
Chloroquine-Resistant8.5

Insecticidal Properties

Overview : The compound also exhibits insecticidal properties, making it a candidate for developing new insecticides targeting malaria vectors.

Research Findings :

  • The synthesized derivative showed larvicidal and pupicidal effects against Anopheles stephensi and Aedes aegypti, with lethal concentrations ranging from 4.408 µM/mL to 10.669 µM/mL .
  • These findings suggest that the compound can be utilized in vector control strategies to combat mosquito-borne diseases such as malaria and dengue.

Table 2: Insecticidal Efficacy of this compound

Insect SpeciesLethal Concentration (µM/mL)
Anopheles stephensi4.408 (larvae) to 7.958 (pupae)
Aedes aegypti5.016 (larvae) to 10.669 (pupae)

Antiviral Properties

Overview : Recent studies have indicated that the compound may possess antiviral properties, particularly against dengue virus serotype 2 (DENV-2).

Research Findings :

  • In vitro evaluations showed that the compound could inhibit DENV-2 replication without significant toxicity to host cells up to concentrations of 100 µM/mL .

Broader Pharmacological Potential

Overview : Beyond its antimalarial and insecticidal applications, the quinoline structure has been associated with various pharmacological activities.

Research Insights :

  • Quinoline derivatives have been reported to have antimicrobial, anticancer, and anti-inflammatory properties .
  • The modification of the quinoline moiety allows for the exploration of new therapeutic avenues in drug discovery.

Comparison with Similar Compounds

Antibacterial Efficacy

  • 2,7-Dichloroquinoline-3-carbonitrile: Exhibits strong activity against S. aureus and P. aeruginosa (inhibition zone: 11.00 ± 0.03 mm), though less potent than amoxicillin (180.00 mm) .
  • 7-Chloro-2-ethoxyquinoline-3-carbaldehyde: Active against E. coli (12.00 ± 0.00 mm) and proposed for anticancer research due to its binding affinity .
  • 2,7-Dichloroquinoline-3-carboxamide: Shows moderate antibacterial action (11.00 ± 0.04 mm against E. coli) .

Trends :

  • Nitrile groups enhance membrane permeability, improving antimicrobial activity compared to carboxamides or aldehydes .
  • Chlorine at the 7-position (common in quinolines) increases DNA gyrase inhibition, a mechanism critical in bacterial cell death .

Stability and Availability

  • 2,7-Dichloroquinoline-3-carbonitrile is listed as discontinued by suppliers like CymitQuimica, suggesting challenges in large-scale production or stability .

Biological Activity

4,7-Dichloroquinoline-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimalarial and antibacterial applications. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine ring. The presence of chlorine atoms at the 4 and 7 positions enhances its biological activity by influencing its interaction with biological targets.

Research indicates that compounds derived from quinoline structures, including this compound, exhibit potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. The mechanism typically involves interference with the parasite's heme detoxification process, leading to accumulation of toxic heme in the parasite.

Efficacy Studies

A series of studies have evaluated the efficacy of this compound and its derivatives:

CompoundIC50 (µM)CC50 (µM)Selectivity Index (SI)
This compound0.4919.3939.5
Chloroquine0.0316.065.30

These results demonstrate that the compound has a high selectivity index (SI), indicating its potential as a therapeutic agent with lower cytotoxicity compared to chloroquine .

Antibacterial Activity

In addition to its antimalarial properties, this compound has shown promising antibacterial activity against various pathogens. A study evaluated its effectiveness against common bacterial strains:

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus11.00 ± 0.03
Escherichia coli12.00 ± 0.00
Pseudomonas aeruginosa11.00 ± 0.03
Streptococcus pyogenes11.00 ± 0.02

These results indicate that the compound exhibits significant antibacterial properties comparable to standard antibiotics like amoxicillin .

Case Study: Antimalarial Efficacy

In a preclinical study involving mice infected with chloroquine-resistant P. yoelii, administration of this compound at a dosage of 100 mg/kg resulted in complete suppression of parasitemia within four days post-treatment. The survival rate was notably high among treated mice, demonstrating the compound's potential as an effective antimalarial agent .

Case Study: Antibacterial Activity

A comparative study was conducted on various quinoline derivatives, including this compound, against multi-drug resistant strains of bacteria. The compound exhibited robust activity against resistant strains, highlighting its role as a potential candidate for developing new antibacterial therapies .

Q & A

Q. What are the primary synthetic routes for 4,7-Dichloroquinoline-3-carbonitrile, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via:
  • Conrad-Limpach synthesis : Reacting m-chloroaniline with ethyl ethoxymethylenemalonate under reflux in acidic conditions to form the quinoline core .
  • Hydrolysis-Decarboxylation-Chlorination : Starting from 4-hydroxy-7-chloroquinoline-3-carboxylic acid ethyl ester, hydrolysis with 10% NaOH yields the carboxylic acid intermediate, which undergoes decarboxylation. Subsequent chlorination with phosphorus oxychloride (POCl₃) introduces the second chlorine atom at the 4-position .
  • Critical Factors : Temperature control during chlorination (excessive heat may degrade intermediates) and stoichiometric precision of POCl₃ (to minimize side reactions like over-chlorination) are key to optimizing yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural insights do they provide?

  • Methodological Answer :
  • IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹ and C-Cl stretches between 600–800 cm⁻¹) .
  • ¹H/¹³C NMR : Reveals proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon connectivity, confirming the quinoline ring substitution pattern .
  • Mass Spectrometry (MS) : Determines molecular weight (MW = 223.06 g/mol) and fragmentation patterns (e.g., loss of Cl or CN groups) to validate the structure .

Advanced Research Questions

Q. How can researchers optimize the chlorination step in the synthesis of this compound to minimize byproducts?

  • Methodological Answer :
  • Reagent Selection : Use POCl₃ with catalytic dimethylformamide (DMF) to enhance electrophilic substitution at the 4-position .
  • Temperature Control : Maintain temperatures below 100°C during chlorination to avoid ring degradation .
  • Post-Reaction Workup : Quench excess POCl₃ with ice-cold water and purify via column chromatography (silica gel, hexane/ethyl acetate) to isolate the product from dichloro-byproducts .

Q. What strategies are recommended for analyzing contradictory biological activity data in derivatives of this compound?

  • Methodological Answer :
  • Structural-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 4-Cl with electron-withdrawing groups) and compare activity across standardized assays (e.g., antiparasitic IC₅₀) .
  • Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to account for variability in biological replicates .
  • Computational Modeling : Use molecular docking or QSAR to predict binding affinities and reconcile discrepancies between in vitro and in vivo results .

Q. How does modification of substituents at the 4-position of the quinoline ring influence the compound’s pharmacological properties?

  • Methodological Answer :
  • Electron-Withdrawing Groups (EWGs) : Introducing NO₂ or CF₃ at the 4-position enhances electrophilicity, improving interactions with target enzymes (e.g., malaria parasite kinases) .
  • Bulkier Substituents : Alkyl or aryl groups at the 4-position may sterically hinder binding, reducing efficacy. Test via competitive inhibition assays .
  • Synthetic Validation : Prepare derivatives via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, then evaluate cytotoxicity and target selectivity .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer :
  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with Plasmodium falciparum dihydroorotate dehydrogenase) to prioritize derivatives with optimal binding poses .
  • ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) and exclude derivatives with poor solubility or metabolic stability .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent changes on binding affinity to refine synthetic targets .

Data Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :
  • Reproduce Protocols : Standardize reaction conditions (solvent purity, inert atmosphere) to isolate variables affecting yield .
  • Analytical Cross-Check : Use HPLC or GC-MS to quantify residual starting materials and byproducts, identifying incomplete reactions or side pathways .
  • Collaborative Validation : Share intermediates with independent labs for spectroscopic confirmation (e.g., ¹³C NMR of decarboxylated precursors) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-Dichloroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
4,7-Dichloroquinoline-3-carbonitrile

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